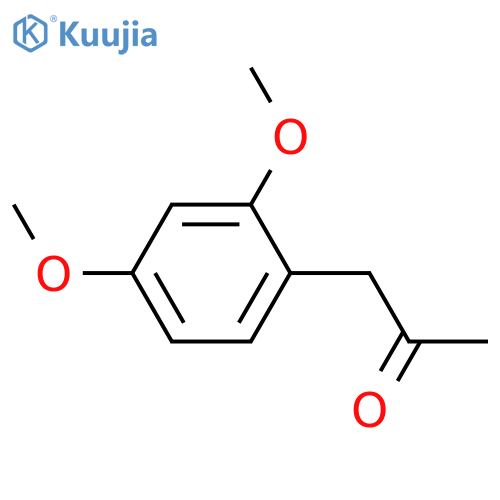

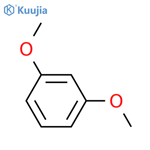

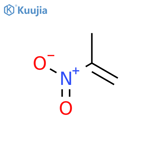

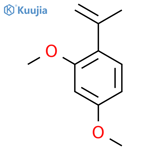

Novel electrophilic species equivalent to α-keto cations. Reactions of 0,0-diprotonated nitro olefins with benzenes yield arylmethyl ketones

,

Journal of Organic Chemistry,

1989,

54(4),

733-4